2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine
Overview
Description
“2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” is a complex organic compound. It contains a pyrimidine moiety, which is a six-membered ring with two nitrogen atoms at positions 1 and 3 . The compound also contains a bromopyridine moiety, which is a colorless liquid used as an intermediate in organic synthesis .
Synthesis Analysis
The synthesis of “this compound” involves the design and creation of novel heterocyclic compounds with potential biological activities . A series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized . Various methods for the synthesis of pyrimidines are described in the literature .
Molecular Structure Analysis
The molecular structure of “this compound” can be analyzed using computational tools . These tools can identify the molecular and electronic behavior of the compound . Quantum and chemical parameters can be calculated, and the molecular electrostatic surface potential can be studied .
Chemical Reactions Analysis
The chemical reactions involving “this compound” can be complex. The compound can undergo various reactions, including condensation, cyclization, and elimination . The reactions are likely to proceed through a sequence of steps .
Scientific Research Applications
Synthesis and Derivative Formation The compound is used as a key intermediate in the synthesis of various derivatives with potential biological activities. It serves as a precursor in the synthesis of 7-arylmethyl-substituted derivatives of 2-amino-2-pyrrolydin-1-yl-5,6,7,8-tetrahydropyrido-[3,4-d]pyrimidine, indicating its significance in creating structurally diverse molecules for potential pharmaceutical applications (Kuznetsov & Chapyshev, 2007).
Heterocyclic Scaffold Assembly It's involved in complex heterocyclic scaffold assembly, as seen in reactions of 3-cyanopyridine-2(1H)-thiones with Biginelli-type compounds, leading to the formation of pyrido[3″,2″:4′,5′]thieno[2′,3′:5,6]pyrido[4,3-d]pyrimidine derivatives. These derivatives are noted for their antibacterial and antifungal activities, highlighting the compound's role in synthesizing biologically active molecules (Lebedyeva et al., 2012).
Methodological Overview in Synthetic Chemistry The compound is central to methodological studies in synthetic chemistry. It's used as a starting material in multi-step synthesis processes for tetrahydropteroic acid derivatives, showcasing its versatility and importance in developing complex organic molecules with potential pharmacological uses (Elattar & Mert, 2016).
Future Directions
The future directions for research on “2-(3-Bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine” could involve further exploration of its potential biological activities . This could include more detailed studies on its anti-fibrotic activities and the development of novel anti-fibrotic drugs . Additionally, more research is needed to fully understand its physical and chemical properties, safety and hazards, and mechanism of action.
Properties
IUPAC Name |
2-(3-bromopyridin-2-yl)-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN4/c13-9-2-1-4-15-11(9)12-16-7-8-6-14-5-3-10(8)17-12/h1-2,4,7,14H,3,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVWDNVTYRQOEA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC2=CN=C(N=C21)C3=C(C=CC=N3)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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